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molecular formula C7H6N2OS B1298745 4-(2-furyl)-1,3-thiazol-2-amine CAS No. 28989-52-8

4-(2-furyl)-1,3-thiazol-2-amine

Cat. No. B1298745
M. Wt: 166.2 g/mol
InChI Key: CGJGALUSBPYALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07928098B2

Procedure details

2-Acetylfuran (5.10 g, 46.0 mmol) was dissolved in a mixed solvent of dichloromethane (50 mL) and methanol (50 mL), and N,N,N,N-tetra-n-butylammonium tribromide (22.3 g, 46.0 mmol) added thereto, then the solution was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure, and water was added to the resulting residue, then the mixture was extracted with ethyl acetate. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was then evaporated under reduced pressure. The resulting residue was dissolved in acetonitrile (60 mL), and thiourea (3.5 g, 46.0 mmol) added thereto, then the solution was stirred at room temperature for 30 minutes. The precipitated solid was collected by filtration, and to the resulting solid was added saturated sodium bicarbonate aqueous solution and ethyl acetate added, then the mixture was extracted. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was then evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1) to give 2-amino-4-(2-furyl)thiazole (1.53 g, 20%).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:5][CH:6]=[CH:7][CH:8]=1)(=O)[CH3:2].[Br-].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.[NH2:63][C:64]([NH2:66])=[S:65]>ClCCl.CO>[NH2:66][C:64]1[S:65][CH:2]=[C:1]([C:4]2[O:5][CH:6]=[CH:7][CH:8]=2)[N:63]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
C(C)(=O)C=1OC=CC1
Name
Quantity
22.3 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
NC(=S)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added to the resulting residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in acetonitrile (60 mL)
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
ADDITION
Type
ADDITION
Details
to the resulting solid was added saturated sodium bicarbonate aqueous solution and ethyl acetate
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1SC=C(N1)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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